Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9057933
InChI: InChI=1S/C21H28N2O2/c24-20(21-12-15-9-16(13-21)11-17(10-15)14-21)22-18-1-3-19(4-2-18)23-5-7-25-8-6-23/h1-4,15-17H,5-14H2,(H,22,24)
SMILES: C1COCCN1C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Molecular Formula: C21H28N2O2
Molecular Weight: 340.5 g/mol

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide

CAS No.:

Cat. No.: VC9057933

Molecular Formula: C21H28N2O2

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide -

Specification

Molecular Formula C21H28N2O2
Molecular Weight 340.5 g/mol
IUPAC Name N-(4-morpholin-4-ylphenyl)adamantane-1-carboxamide
Standard InChI InChI=1S/C21H28N2O2/c24-20(21-12-15-9-16(13-21)11-17(10-15)14-21)22-18-1-3-19(4-2-18)23-5-7-25-8-6-23/h1-4,15-17H,5-14H2,(H,22,24)
Standard InChI Key MGXKWIVDYHTYEP-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Canonical SMILES C1COCCN1C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4

Introduction

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide is a synthetic organic compound that combines the adamantane scaffold with a morpholinyl phenyl group. The adamantane core is known for its rigid, diamond-like structure, which confers unique physical and chemical properties, including high lipophilicity and stability. The incorporation of a morpholine ring and a phenyl group enhances the compound's potential biological activity and solubility, making it an interesting candidate for pharmaceutical applications.

Synthesis

The synthesis of Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide typically involves the reaction of adamantane-1-carboxylic acid with 4-morpholin-4-yl-phenylamine. This process may utilize coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.

Biological Activity

While specific biological activity data for Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide is limited, adamantane derivatives have been explored for various biological activities, including antiviral, antibacterial, and anti-proliferative effects . The morpholine group can enhance solubility and potentially interact with biological targets, suggesting potential applications in drug discovery.

Research Findings

Research on adamantane derivatives has highlighted their potential in medicinal chemistry. For instance, adamantane-based compounds have shown promise as inhibitors of enzymes such as 11β-HSD1 and as antimicrobial agents . The incorporation of a morpholine ring may further enhance these properties by improving solubility and facilitating interactions with biological targets.

Compound TypeBiological ActivityReferences
Adamantane DerivativesAntiviral, Antibacterial, Anti-proliferative
Morpholine-containing CompoundsEnhanced Solubility and Potential Biological Interactions

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